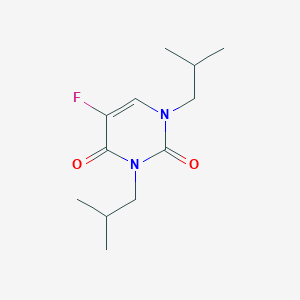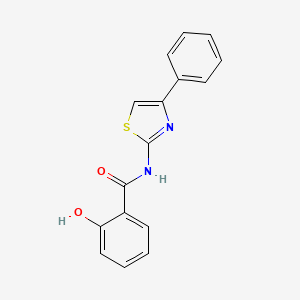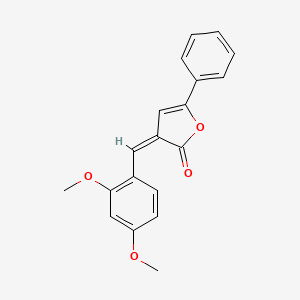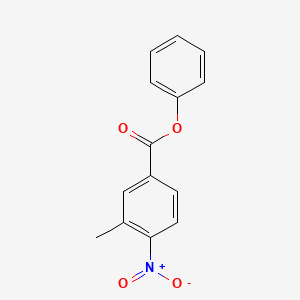
5-fluoro-1,3-diisobutyl-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- Negishi Cross-Coupling Synthesis : A method for the synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling has been developed, which could be relevant to the synthesis of 5-fluoro-1,3-diisobutyl-2,4(1H,3H)-pyrimidinedione. This process involves Pd-catalyzed cross-coupling of iodouridine with fluoroalkylzinc bromides (Chacko, Qu, & Kung, 2008).
Molecular Structure Analysis
- X-ray Structure Analysis : The X-ray structure of a related compound, 3',5'-diacetyl-2'-deoxy-2'-fluorouridine, has been analyzed, showing a syn orientation of the nucleobase and a C(3')-endo—C(4')-exo twist conformation of the ribose. This analysis may provide insights into the structural aspects of similar fluorinated pyrimidines (Suck, Saenger, Main, Germain, & Declercq, 1974).
Chemical Reactions and Properties
- C-6 Fluoroalkylation : The synthesis of C-6 substituted fluoroalkenyl pyrimidine derivatives has been achieved, illustrating the reactivity and potential chemical transformations applicable to fluorinated pyrimidines (Krištafor et al., 2009).
Physical Properties Analysis
- Hirshfeld Surface Analysis : Quantum Chemical Calculations and Hirshfeld Surface Analysis of a pyrimidine derivative, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, provides insights into intermolecular interactions and the stability of the crystal packing, which may be relevant for understanding the physical properties of similar fluorinated pyrimidines (Gandhi et al., 2016).
Chemical Properties Analysis
- 19F NMR Spectroscopy : The application of 5-fluoro pyrimidines in 1D 19F NMR spectroscopy to probe DNA and RNA secondary structures highlights the potential utility of fluorinated pyrimidines in biochemical analysis (Puffer, Kreutz, Rieder, Ebert, Konrat, & Micura, 2009).
properties
IUPAC Name |
5-fluoro-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2O2/c1-8(2)5-14-7-10(13)11(16)15(12(14)17)6-9(3)4/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAXEIUBJGVEQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=O)N(C1=O)CC(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1,3-diisobutylpyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-2-[4-(3-methyl-1H-pyrazol-4-yl)phenyl]acetamide](/img/structure/B5632421.png)

![9-[(4R)-4-hydroxy-L-prolyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5632430.png)
![N-(3,4-difluorobenzyl)-3-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5632433.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5632452.png)
![3-(4-bromobenzyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5632457.png)

![4-[(4-fluorobenzyl)oxy]benzohydrazide](/img/structure/B5632469.png)
![2-[2-(dimethylamino)ethyl]-8-[(3E)-pent-3-enoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632474.png)
![2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B5632477.png)
![(5S)-5-[3-(2-benzyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl]imidazolidine-2,4-dione](/img/structure/B5632490.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5632510.png)
